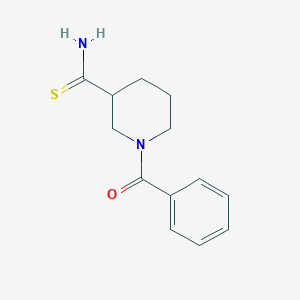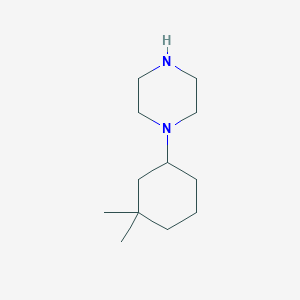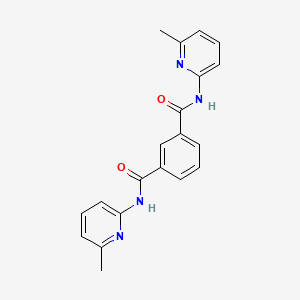
1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-
説明
1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-, more commonly known as 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide, is a synthetic organic compound that has been studied extensively for its potential applications in a variety of scientific research fields. This compound has been found to possess unique properties that make it a valuable tool for many different types of experiments.
科学的研究の応用
6-methyl-2-pyridinyl-1,3-benzenedicarboxamide has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, as a stabilizing agent in the production of pharmaceuticals, and as a substrate in enzymatic reactions. It has also been used as a ligand in metal complexes, as a reactant in the synthesis of metal-organic frameworks, and as a building block for the synthesis of functionalized materials.
作用機序
The mechanism of action of 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide is not fully understood. However, it is believed that the compound can act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to be able to interact with other molecules, such as proteins, and to form hydrogen bonds with them. Additionally, the compound has been found to bind to DNA, which may explain its ability to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide are not well understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to have an anti-inflammatory effect in animal models, as well as an anti-cancer effect in cell culture studies.
実験室実験の利点と制限
The main advantage of using 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide in laboratory experiments is its ability to form stable complexes with metal ions. This makes it a useful reagent for a variety of organic synthesis reactions. Additionally, its ability to interact with proteins and DNA makes it a powerful tool for studying the effects of compounds on biological systems. However, the compound is not water soluble, which can limit its use in some experiments.
将来の方向性
The potential future directions for 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide are numerous. Further research into its mechanism of action could lead to a better understanding of its effects on biological systems. Additionally, its ability to form stable complexes could be utilized in the development of new drugs or other compounds with therapeutic applications. Additionally, its ability to interact with proteins and DNA could be used to develop new methods of gene therapy. Finally, its ability to act as a chelating agent could be used to develop new materials with novel properties.
合成法
The synthesis of 6-methyl-2-pyridinyl-1,3-benzenedicarboxamide is relatively straightforward and has been reported in several scientific studies. The most commonly used synthesis method involves the reaction of 6-methyl-2-pyridinyl-1,3-benzenedicarboxylic acid with an amine in the presence of a base. This reaction typically yields the desired compound in good yields. Other methods of synthesis have also been reported, such as the reaction of 6-methyl-2-pyridinyl-1,3-benzenedicarboxylic acid with an alkyl halide and a base, as well as the reaction of 6-methyl-2-pyridinyl-1,3-benzenedicarboxylic acid and an alkyl halide with an amine in the presence of a base.
特性
IUPAC Name |
1-N,3-N-bis(6-methylpyridin-2-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-6-3-10-17(21-13)23-19(25)15-8-5-9-16(12-15)20(26)24-18-11-4-7-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVKKXERQXPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352151 | |
| Record name | 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
CAS RN |
130760-57-5 | |
| Record name | 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



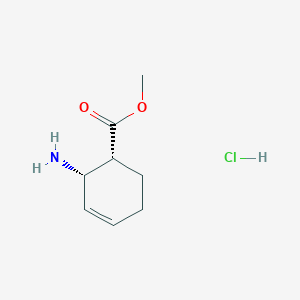

![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)
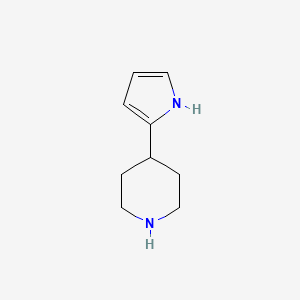

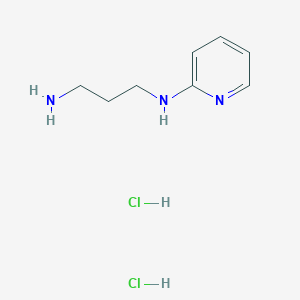
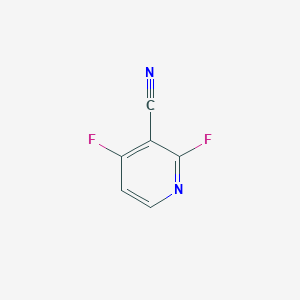

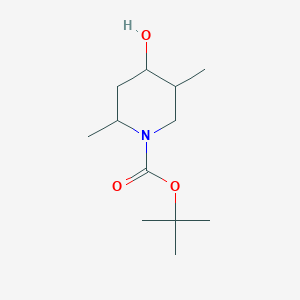
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
